

A Comprehensive Technical Guide to NH₂-C₄-NH-Boc

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NH₂-C₄-NH-Boc

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This technical guide provides an in-depth overview of N-tert-butoxycarbonyl-1,4-diaminobutane (**NH₂-C₄-NH-Boc**), a bifunctional linker commonly utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other chemical probes. This document outlines its chemical properties, provides detailed synthetic protocols, and visualizes the synthetic workflow.

Core Molecular Data

The fundamental chemical properties of **NH₂-C₄-NH-Boc** are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

Parameter	Value	Reference
Chemical Name	tert-Butyl (4-aminobutyl)carbamate	[1]
Molecular Formula	C ₉ H ₂₀ N ₂ O ₂	[2][3]
Molecular Weight	188.27 g/mol	[2]
CAS Number	68076-36-8	[3]

Synthesis of NH₂-C₄-NH-Boc: Experimental Protocols

The synthesis of **NH₂-C₄-NH-Boc** is typically achieved through the selective mono-protection of 1,4-diaminobutane with a tert-butoxycarbonyl (Boc) group. This process is critical as it leaves one primary amine available for further functionalization. Below are detailed experimental protocols adapted from established literature.

This widely used protocol involves the direct reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc₂O).^{[1][4]}

Materials:

- 1,4-diaminobutane
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM)
- N,N-diisopropylethylamine (DIEA) (optional, as a non-nucleophilic base)
- 0.1 M Hydrochloric acid (HCl)
- 5% Sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- Dissolve 1,4-diaminobutane (1.0 equivalent) in dichloromethane.
- Cool the solution to 0-5 °C in an ice bath.
- Optional: Add N,N-diisopropylethylamine (1.0 equivalent) to the solution and stir.

- Slowly add a solution of di-tert-butyl dicarbonate (0.1 to 1.0 equivalent, depending on the desired selectivity and scale) in dichloromethane dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for 12-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 0.1 M HCl, 5% NaHCO₃ solution, and saturated brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- If necessary, purify the product by column chromatography.

This method offers high selectivity for mono-protection by protonating one of the amino groups, thereby rendering it less nucleophilic.^[5]

Materials:

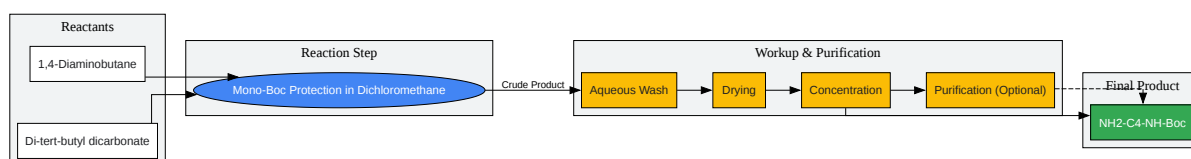
- 1,4-diaminobutane
- Anhydrous Methanol (MeOH)
- Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)
- Di-tert-butyl dicarbonate (Boc₂O)
- Water (H₂O)
- Sodium hydroxide (NaOH) solution (e.g., 2 M)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- Under an inert atmosphere, dissolve 1,4-diaminobutane (1.0 equivalent) in anhydrous methanol.
- Cool the solution to 0 °C.
- Add chlorotrimethylsilane (1.0 equivalent) dropwise. Me_3SiCl reacts with methanol to generate HCl in situ, forming the mono-ammonium salt of the diamine.
- Allow the mixture to warm to room temperature and stir for a designated period.
- Add water, followed by a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol.
- Stir the reaction at room temperature until completion, as monitored by TLC.
- Neutralize the reaction mixture with a 2 M NaOH solution to a pH > 12.
- Extract the product into dichloromethane or ethyl acetate.
- Dry the combined organic layers over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure to obtain the mono-Boc protected diamine.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **NH₂-C₄-NH-Boc** via selective mono-protection of 1,4-diaminobutane.



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Caption: Synthetic workflow for **NH₂-C₄-NH-Boc**.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to NH₂-C₄-NH-Boc]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2487882#nh2-c4-nh-boc-molecular-weight-and-formula]

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